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D-ribitol 1-phosphate(2-) -

D-ribitol 1-phosphate(2-)

Catalog Number: EVT-1592610
CAS Number:
Molecular Formula: C5H11O8P-2
Molecular Weight: 230.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
D-ribitol 1-phosphate(2-) is an organophosphate oxoanion arising from deprotonation of both phosphate OH groups of D-ribitol 1-phosphate; major species at pH 7.3. It is a conjugate base of a D-ribitol 1-phosphate.
Overview

D-ribitol 1-phosphate is a sugar phosphate derivative that plays a significant role in biological systems, particularly in the structure of certain polysaccharides and as a precursor in various biochemical pathways. It is classified as a polyol phosphate, which is characterized by the presence of a hydroxyl group (-OH) and a phosphate group (-PO₄) attached to the ribitol backbone. This compound is particularly relevant in the context of bacterial cell wall structures, where it contributes to teichoic acids, which are important for cell wall integrity and function.

Source and Classification

D-ribitol 1-phosphate is derived from ribitol, a sugar alcohol that is a reduced form of ribose. It is classified under polyols and phosphates, with its chemical formula being C₅H₁₃O₇P. This compound can be found in various biological systems, particularly in Gram-positive bacteria, where it forms part of the teichoic acid structure.

Synthesis Analysis

Methods

The synthesis of D-ribitol 1-phosphate can be achieved through several methods, including enzymatic and chemical approaches. One notable method involves the use of ribitol as a substrate for phosphorylation reactions catalyzed by specific kinases.

Technical Details

  • Enzymatic Synthesis: One efficient method involves the phosphorylation of ribitol using ATP as a phosphate donor, catalyzed by ribitol kinase. This process typically yields D-ribitol 1-phosphate with high specificity and efficiency.
  • Chemical Synthesis: Chemical methods may involve the protection of hydroxyl groups followed by phosphorylation using phosphoric acid or its derivatives under controlled conditions to avoid unwanted side reactions.
Molecular Structure Analysis

Structure

D-ribitol 1-phosphate has a molecular structure characterized by:

  • A five-carbon chain (pentose) derived from ribose.
  • A phosphate group attached to the first carbon atom.
  • Hydroxyl groups (-OH) on the other carbons.

The structural formula can be represented as follows:

C5H13O7P\text{C}_5\text{H}_{13}\text{O}_7\text{P}
Chemical Reactions Analysis

Reactions

D-ribitol 1-phosphate participates in various biochemical reactions:

  • Phosphorylation Reactions: It can act as a substrate for further phosphorylation or dephosphorylation reactions.
  • Glycosylation: D-ribitol 1-phosphate can be involved in glycosylation processes where it contributes to polysaccharide formation.

Technical Details

The reactivity of D-ribitol 1-phosphate is influenced by its hydroxyl and phosphate groups, allowing it to engage in nucleophilic attacks and participate in esterification reactions with other biomolecules.

Mechanism of Action

Process

In biological systems, D-ribitol 1-phosphate serves as an essential building block for teichoic acids. The mechanism involves:

  1. Incorporation into Polymers: D-ribitol 1-phosphate units are linked together through phosphodiester bonds to form longer chains.
  2. Cell Wall Assembly: These chains contribute to the structural integrity of bacterial cell walls, playing a crucial role in maintaining shape and protecting against environmental stresses.

Data

The presence of D-ribitol 1-phosphate in teichoic acids has been shown to enhance bacterial adhesion and biofilm formation, which are critical for survival in various environments.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid or powder.
  • Solubility: Highly soluble in water due to its polar nature.

Chemical Properties

  • Stability: Generally stable under neutral pH conditions but may hydrolyze under extreme acidic or basic conditions.
  • Reactivity: Can undergo oxidation and reduction reactions due to its hydroxyl groups.

Relevant Data or Analyses

Studies have shown that D-ribitol 1-phosphate exhibits unique properties that facilitate its role in biochemical pathways, including its ability to form stable complexes with other biomolecules.

Applications

Scientific Uses

D-ribitol 1-phosphate has several applications in scientific research:

  • Biochemical Studies: Used as a substrate for enzyme assays involving kinases and phosphorylases.
  • Vaccine Development: Its derivatives are explored as potential components in conjugate vaccines targeting bacterial infections due to their immunogenic properties.
  • Synthetic Biology: Employed in synthetic pathways for producing modified nucleosides and other bioactive compounds.
Biosynthesis and Metabolic Pathways

Enzymatic Generation via Reductase Activities in Mammalian Systems

D-Ribitol 1-phosphate(2−) originates from the reduction of sugar precursors through specific enzymatic pathways in mammalian systems. The compound arises from deprotonation of both phosphate OH groups of D-ribitol 1-phosphate, representing the major ionic species at physiological pH 7.3 [1]. Its biosynthesis begins with the conversion of D-ribose to ribitol via aldose reductase (AKR1B1), a cytoplasmic NADPH-dependent enzyme. This reaction constitutes the first committed step in the mammalian ribitol-phosphate pathway, reducing the aldehyde group of D-ribose to a primary alcohol, thereby forming the pentitol backbone essential for subsequent phosphorylation [5] [10].

Following ribitol formation, ribitol kinase activity phosphorylates the C1 position using ATP as a phosphate donor, generating ribitol-1-phosphate. This phosphorylation event is critical for channeling ribitol into glycosylation pathways. The resulting ribitol-1-phosphate undergoes further activation to CDP-ribitol, serving as the high-energy donor substrate for glycosyltransferases involved in post-translational modifications [5]. Recent studies have identified tissue-specific expression patterns of these enzymes, with particularly high activity observed in skeletal muscle, cardiac tissue, and brain – tissues where functional α-dystroglycan glycosylation is physiologically indispensable [9] [10].

Table 1: Key Enzymes in Mammalian Ribitol-1-Phosphate Biosynthesis

EnzymeGeneReaction CatalyzedCofactor
Aldose ReductaseAKR1B1D-Ribose → RibitolNADPH
Ribitol KinaseNot fully characterizedRibitol + ATP → Ribitol-1-phosphate + ADPATP/Mg²⁺
Ribitol-5-Phosphate CytidylyltransferaseISPDRbo-5-P + CTP → CDP-ribitol + PPiCTP/Mg²⁺

Role of Aldo-Keto Reductases (AKR1A1, AKR1B1, AKR1C1) in Ribitol-Phosphate Precursor Synthesis

The aldo-keto reductase (AKR) superfamily plays a pivotal role in generating the ribitol precursor for D-ribitol 1-phosphate(2−) synthesis. Among these enzymes, AKR1B1 (aldose reductase) demonstrates the highest catalytic efficiency for D-ribose reduction, with a Km value approximately 5-10 mM for ribose under physiological conditions [5]. This enzyme operates within the polyol pathway, typically associated with glucose metabolism, but exhibits broader substrate specificity that includes pentoses. AKR1A1 (aldehyde reductase) and AKR1C isoforms contribute supplementary reductase activity, though with lower affinity for ribose compared to AKR1B1 [10].

The cellular localization of these enzymes profoundly influences ribitol production dynamics. AKR1B1 is predominantly cytosolic, positioning it optimally to access NADPH generated by the oxidative pentose phosphate pathway. This spatial organization creates a metabolic channeling effect where glucose-6-phosphate dehydrogenase activity indirectly supports ribitol biosynthesis via NADPH provision [5] [10]. Post-translational modifications, including oxidative stress-induced phosphorylation, modulate AKR1B1 activity, suggesting that cellular redox status may regulate ribitol production rates. Under hyperglycemic conditions, competitive utilization of NADPH for sorbitol synthesis may limit ribitol generation, potentially explaining glycosylation defects observed in diabetic complications [10].

Genetic ablation studies confirm the non-redundant function of AKR1B1 in ribitol biosynthesis. AKR1B1-knockout cells exhibit significantly reduced ribitol-1-phosphate and CDP-ribitol pools, which can be rescued by recombinant AKR1B1 expression but not by other AKR isoforms. This functional specificity underscores AKR1B1's centrality in maintaining substrate flux through the ribitol-phosphate pathway necessary for functional α-dystroglycan glycosylation [5] [9].

CDP-Ribitol Biosynthesis and Its Link to Dystroglycan Glycosylation

CDP-ribitol serves as the activated glycosyl donor for ribitol phosphate transfer in O-mannosyl glycan biosynthesis. Its synthesis proceeds via a two-step activation sequence: First, ribitol-5-phosphate forms through phosphorylation of ribitol at the C5 position by an as-yet uncharacterized kinase. Subsequently, the cytosolic enzyme isoprenoid synthase domain-containing (ISPD) catalyzes the rate-limiting cytidylyltransferase reaction:

Ribitol-5-phosphate + CTP → CDP-ribitol + PPi

This reaction resembles nucleotide sugar biosynthesis but uniquely incorporates a pentitol phosphate rather than a monosaccharide [9]. ISPD mutations in humans cause severe α-dystroglycanopathies, confirming its essential role in CDP-ribitol production. Biochemical analyses reveal that ISPD exhibits strict specificity for ribitol-5-phosphate, showing negligible activity with related polyols or sugar phosphates [9] [10].

CDP-ribitol functions as the direct substrate for fukutin-related protein (FKRP), a Golgi-resident glycosyltransferase that catalyzes the transfer of ribitol-5-phosphate (Rbo5P) to the nascent O-mannosyl glycan on α-dystroglycan. The reaction proceeds as:

CDP-ribitol + (GlcNAc-β1,4-)Man-α-O-Ser/Thr → CMP + GlcNAc-β1,4-(Rbo5P-1-)Man-α-O-Ser/Thr

This step forms the critical ribitol phosphate linker that serves as the attachment site for subsequent glycosylations by LARGE and other glycosyltransferases to form the laminin-binding matriglycan structure [5] [9]. The functional significance of this pathway is highlighted by ribitol supplementation studies in FKRP-mutant mice, where oral administration elevates CDP-ribitol levels by >4-fold in muscle tissue and significantly restores α-dystroglycan functional glycosylation. Mass spectrometry quantification reveals baseline CDP-ribitol concentrations of ~0.5 nmol/g tissue in skeletal muscle, increasing to >2 nmol/g after ribitol supplementation, demonstrating the therapeutic potential of substrate enhancement strategies [9].

Table 2: Enzymes in CDP-Ribitol Utilization for α-Dystroglycan Glycosylation

EnzymeSubcellular LocalizationFunction in Glycosylation PathwayDisease Association
ISPDCytosolCDP-ribitol synthesis from Rbo-5-P and CTPWalker-Warburg syndrome, Muscle-Eye-Brain disease
FKRPGolgi apparatusTransfer of Rbo5P to O-mannosylated α-DGCongenital Muscular Dystrophy 1C (MDC1C)
FKTNGolgi apparatusAddition of second Rbo5P unit to first Rbo5PFukuyama congenital muscular dystrophy
TMEM5Golgi apparatusβ1,4-Xylose transfer to Rbo5PWalker-Warburg syndrome

Interplay Between Pentose Phosphate Pathway and Ribitol 1-Phosphate Metabolism

The pentose phosphate pathway (PPP) serves as the primary metabolic source of D-ribose, the precursor for ribitol biosynthesis. The non-oxidative branch of the PPP generates ribose-5-phosphate (R5P) through the reversible actions of transketolase and transaldolase. R5P exists in equilibrium with ribulose-5-phosphate via phosphopentose isomerase, and can be dephosphorylated by specific phosphatases to yield free D-ribose [6] [7]. This metabolic relationship creates a substrate pool for AKR-mediated reduction to ribitol, directly linking central carbohydrate metabolism to specialized glycosylation pathways.

Flux analyses using ¹³C-labeled glucose demonstrate that approximately 15-30% of glycolytic flux is redirected through the PPP in tissues with high ribitol-phosphate demand, including developing neural tissue and regenerating muscle. This increased flux supports both NADPH production (required for AKR1B1 activity) and ribose generation. The PPP enzyme glucose-6-phosphate dehydrogenase (G6PD) shows coordinated upregulation with AKR1B1 during muscle differentiation, suggesting transcriptional coregulation to support dystroglycan glycosylation [6]. Under conditions of oxidative stress, however, PPP flux shifts toward NADPH generation for glutathione reduction, potentially limiting ribose availability for ribitol synthesis and explaining the observed α-dystroglycan hypoglycosylation in stressed tissues.

The therapeutic administration of ribitol bypasses this PPP dependence by providing a direct substrate for the ribitol-phosphate pathway. In FKRP-mutant mice, orally administered ribitol is efficiently absorbed and phosphorylated to ribitol-1-phosphate and subsequently converted to CDP-ribitol. This metabolic salvage pathway elevates CDP-ribitol concentrations sufficiently to compensate for reduced FKRP activity, restoring functional α-dystroglycan glycosylation and improving muscle histology and function [9]. These findings highlight the metabolic flexibility in ribitol 1-phosphate(2−) production and identify nutritional interventions as promising strategies for congenital disorders of glycosylation.

Properties

Product Name

D-ribitol 1-phosphate(2-)

IUPAC Name

[(2S,3R,4R)-2,3,4,5-tetrahydroxypentyl] phosphate

Molecular Formula

C5H11O8P-2

Molecular Weight

230.11 g/mol

InChI

InChI=1S/C5H13O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/p-2/t3-,4+,5-/m1/s1

InChI Key

VJDOAZKNBQCAGE-MROZADKFSA-L

Canonical SMILES

C(C(C(C(COP(=O)([O-])[O-])O)O)O)O

Isomeric SMILES

C([C@H]([C@H]([C@H](COP(=O)([O-])[O-])O)O)O)O

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